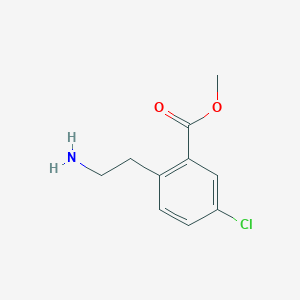

Methyl 2-(2-aminoethyl)-5-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

methyl 2-(2-aminoethyl)-5-chlorobenzoate |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)9-6-8(11)3-2-7(9)4-5-12/h2-3,6H,4-5,12H2,1H3 |

InChI Key |

INLKOPOJRSDJRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)CCN |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of Methyl 2 2 Aminoethyl 5 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

No ¹H NMR, ¹³C NMR, or two-dimensional NMR data (COSY, HSQC, HMBC) for Methyl 2-(2-aminoethyl)-5-chlorobenzoate could be located.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathway Analysis

Similarly, no High-Resolution Mass Spectrometry (HRMS) or Tandem Mass Spectrometry (MS/MS) data for this compound is publicly available. Therefore, its molecular formula verification and fragmentation pathway analysis cannot be detailed.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

For this compound, the IR spectrum reveals key functional groups. The presence of the amino (-NH2) group is typically characterized by stretching vibrations in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretch of the ester group is expected to show a strong absorption band around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are generally observed between 3000-3100 cm⁻¹, while C-C stretching within the benzene (B151609) ring appears in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum.

An intramolecular N-H···O hydrogen bond is observed in the molecular structure of a related compound, methyl 2-amino-5-chlorobenzoate, which results in the formation of a six-membered ring. nih.govresearchgate.net This type of interaction can influence the position and shape of the N-H and C=O stretching bands in the IR spectrum.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Carbonyl (C=O) | C=O Stretch | 1700-1730 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Alkyl Chain | C-H Stretch | 2850-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can be used to identify chromophores, which are the parts of a molecule that absorb light.

In this compound, the benzene ring and the carbonyl group of the ester are the primary chromophores. The electronic transitions in such aromatic compounds are typically π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are usually intense and occur at shorter wavelengths. The n → π* transitions, involving the excitation of non-bonding electrons (from the oxygen of the carbonyl group or the nitrogen of the amino group) to antibonding π* orbitals, are generally less intense and appear at longer wavelengths.

The substitution pattern on the benzene ring, including the chloro, aminoethyl, and methyl ester groups, will influence the position and intensity of the absorption maxima (λ_max). For a related compound, methyl 2-amino-5-bromobenzoate, the optical energy band gap was found to be 2.7 eV. researchgate.netnih.gov

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~200-280 | Benzene Ring, Carbonyl Group |

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction analysis would yield crucial data to confirm its molecular structure. The analysis of a closely related compound, methyl 2-amino-5-chlorobenzoate, revealed a monoclinic crystal system. nih.gov The molecule was found to be almost planar. nih.govresearchgate.netnih.gov

Table 3: Crystallographic Data for the Related Compound Methyl 2-amino-5-chlorobenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.60 |

| Crystal System | Monoclinic |

| a (Å) | 3.9480 (8) |

| b (Å) | 9.0230 (18) |

| c (Å) | 12.018 (2) |

| β (°) | 94.10 (3) |

| Volume (ų) | 427.02 (15) |

| Z | 2 |

Data obtained for methyl 2-amino-5-chlorobenzoate nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These forces, including hydrogen bonding and π-stacking, play a significant role in the stability and physical properties of the crystalline solid.

In the crystal structure of methyl 2-amino-5-chlorobenzoate, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.govresearchgate.netnih.gov An intramolecular N—H⋯O hydrogen bond is also present, leading to the formation of a six-membered ring. nih.govresearchgate.net Similar interactions would be expected for this compound, with the amino group of the ethyl chain participating in hydrogen bonding with the carbonyl oxygen of a neighboring molecule.

Mechanistic Investigations and Reactivity Studies of Methyl 2 2 Aminoethyl 5 Chlorobenzoate

Reaction Pathways and Transformation Mechanisms

The reactivity of Methyl 2-(2-aminoethyl)-5-chlorobenzoate is multifaceted, with distinct reaction pathways available at the ester, amine, and aryl chloride functionalities.

The methyl ester group is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: Hydrolysis of the methyl ester yields 2-(2-aminoethyl)-5-chlorobenzoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base. quora.comlibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule yield the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. libretexts.org This process is typically irreversible because the resulting carboxylic acid is deprotonated by the alkoxide (methoxide) formed, driving the reaction to completion. libretexts.orgoieau.fr The rate of hydrolysis is dependent on factors like pH and temperature. oieau.fr

Transesterification: This process involves the exchange of the methyl group of the ester with a different alkyl group from an alcohol (R'OH). wikipedia.org Like hydrolysis, transesterification can be catalyzed by either acids or bases. wikipedia.orgasianpubs.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base generates an alkoxide from the reacting alcohol, which then serves as a potent nucleophile to attack the ester's carbonyl carbon, leading to a tetrahedral intermediate and subsequent displacement of the methoxide (B1231860) group. wikipedia.orgmasterorganicchemistry.com

The reaction is an equilibrium process. To favor the formation of the new ester, the reacting alcohol is often used in large excess, or the methanol by-product is removed as it forms. wikipedia.org

The primary amino group (—NH₂) on the ethyl side chain is a key nucleophilic center and a site for basic reactivity. libretexts.org

Amidation: The reaction of an ester with an amine, known as aminolysis, produces an amide. masterorganicchemistry.comchemistrysteps.com In the case of this compound, this can occur via two pathways:

Intermolecular Amidation: When reacting with an external amine, the primary amine of a different molecule attacks the carbonyl carbon of the ester, displacing methanol and forming a new amide bond. This reaction typically requires heat. masterorganicchemistry.comreddit.com

Intramolecular Amidation (Lactamization): The primary amine on the 2-(aminoethyl) side chain can attack the ester's carbonyl carbon on the same molecule. This intramolecular cyclization would lead to the formation of a seven-membered lactam (a cyclic amide). Such reactions are often favored due to the proximity of the reacting groups.

The general mechanism for aminolysis involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxy (B1213986) group (—OCH₃) then yields the amide. chemistrysteps.com Although methoxide is a poor leaving group compared to halides, the reaction can be driven by using an excess of the amine or by heating. chemistrysteps.comreddit.com

Other Amine Reactions: The primary amine is also reactive toward other electrophiles:

Alkylation: The amine can act as a nucleophile and react with alkyl halides in an Sɴ2 reaction to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. msu.edumsu.edulibretexts.org However, this method can lead to a mixture of products due to the increasing nucleophilicity of the alkylated amine products. msu.edulibretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides is a rapid and efficient way to form amides. This reaction is typically faster and higher-yielding than aminolysis of esters. libretexts.orgncert.nic.in

The chlorine atom attached to the benzene (B151609) ring is generally unreactive toward nucleophilic substitution under standard conditions due to the high strength of the C(sp²)–Cl bond. youtube.com However, its reactivity can be achieved under specific conditions.

Nucleophilic Aromatic Substitution (SɴAr): For SɴAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chloride). pressbooks.publibretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. pressbooks.publibretexts.org In this compound, the ester group (—COOCH₃) is an electron-withdrawing group. However, it is in the meta position relative to the chlorine, which does not provide the necessary resonance stabilization for the intermediate. libretexts.org Therefore, harsh conditions, such as high temperatures and pressures, would be required to force a substitution reaction, for example, with sodium hydroxide (as in the Dow process for phenol (B47542) production). youtube.commsu.edu

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile and common way to functionalize the aryl chloride is through transition metal-catalyzed cross-coupling reactions. These reactions have become fundamental in modern organic synthesis. tandfonline.com Aryl chlorides, while less reactive than bromides or iodides, can participate effectively with the right choice of palladium catalyst and ligand. uwindsor.ca

Suzuki Coupling: Reaction with a boronic acid (RB(OH)₂) to form a new C-C bond. tandfonline.comuwindsor.ca

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond. acs.org

Hiyama Coupling: Reaction with an organosilane. nih.gov These reactions generally proceed via a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst.

Acid-Base Properties and Protonation States (Theoretical Aspects)

This compound possesses both a basic site (the primary amine) and a weakly basic site (the ester carbonyl oxygen). The protonation state of the molecule is therefore dependent on the pH of the solution.

Amino Group: The primary alkyl amine is the most basic site. The pKa of its conjugate acid (R-NH₃⁺) is typically around 9-10. At physiological pH (~7.4), the amino group will exist predominantly in its protonated, ammonium form (—NH₃⁺). pressbooks.pub In strongly basic solutions (pH > 10), it will be deprotonated to the free amine (—NH₂).

Ester Group: The carbonyl oxygen of the ester is very weakly basic and will only be protonated under strongly acidic conditions.

Aromatic Ring: The benzene ring itself does not typically participate in acid-base reactions under normal aqueous conditions.

Strongly Acidic (pH < 2): Both the amine and the ester carbonyl could be protonated, resulting in a net positive charge.

Moderately Acidic to Neutral (pH ~2-9): The amino group will be protonated (—NH₃⁺), while the rest of the molecule is neutral, giving a net charge of +1. pressbooks.pub

Strongly Basic (pH > 10): The amino group will be in its neutral, unprotonated form (—NH₂), and the molecule will have a net charge of 0.

| pH Range | State of Amino Group | Overall Molecular Charge |

|---|---|---|

| pH < 9 | Protonated (-NH₃⁺) | +1 |

| pH > 10 | Neutral (-NH₂) | 0 |

Electrophilic and Nucleophilic Sites within the Molecular Structure

The distribution of electrons within the molecule creates distinct sites for electrophilic and nucleophilic attack.

Nucleophilic Sites:

Amine Nitrogen: The lone pair of electrons on the nitrogen of the primary amine makes it the strongest nucleophilic center in the molecule. libretexts.org It will readily attack electrophiles like alkyl halides, acyl chlorides, and carbonyl carbons.

Ester Oxygens: The oxygen atoms of the ester group also have lone pairs, but they are less nucleophilic than the amine nitrogen. The carbonyl oxygen's lone pairs are involved in resonance, and the single-bonded oxygen's nucleophilicity is sterically hindered and reduced by its bond to the carbonyl carbon.

Aromatic Ring: The benzene ring is electron-rich and can act as a nucleophile in electrophilic aromatic substitution reactions. However, its nucleophilicity is reduced by the electron-withdrawing effects of the chloro and ester substituents.

Electrophilic Sites:

Ester Carbonyl Carbon: This is the most significant electrophilic site. The polarization of the C=O double bond makes the carbonyl carbon partially positive and thus susceptible to attack by nucleophiles (e.g., hydroxide, alkoxides, amines). wikipedia.org

Carbon Bearing the Chlorine: The carbon atom attached to the chlorine is electrophilic and can be a site for nucleophilic attack in SɴAr or oxidative addition in cross-coupling reactions.

Aromatic Ring Carbons: In electrophilic aromatic substitution, the positions ortho and para to the activating aminoethyl group (after considering its electronic effect) and meta to the deactivating chloro and ester groups would be the sites of attack by electrophiles.

| Site | Character | Typical Reactions |

|---|---|---|

| Amine Nitrogen | Nucleophilic, Basic | Alkylation, Acylation, Protonation |

| Ester Carbonyl Carbon | Electrophilic | Hydrolysis, Transesterification, Amidation |

| Aromatic Carbon bonded to Cl | Electrophilic | Nucleophilic Aromatic Substitution, Cross-Coupling |

| Aromatic Ring | Nucleophilic | Electrophilic Aromatic Substitution |

Computational Chemistry and Theoretical Modeling of Methyl 2 2 Aminoethyl 5 Chlorobenzoate

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density of a molecule and characterize the nature of its chemical bonds. For Methyl 2-(2-aminoethyl)-5-chlorobenzoate, QTAIM analysis identifies the bond critical points (BCPs) and provides key topological parameters that describe the interactions between atoms.

The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs are crucial indicators of bond type. A high electron density suggests a strong covalent bond, while the sign of the Laplacian indicates the nature of the interaction. A negative Laplacian (∇²ρ < 0) is characteristic of a shared interaction (covalent bond), whereas a positive Laplacian (∇²ρ > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

Key Findings from QTAIM Analysis:

Intramolecular Hydrogen Bonding: A significant finding is the presence of an intramolecular hydrogen bond between the amino group (-NH₂) and the carbonyl oxygen of the ester group (C=O). This interaction is characterized by a specific bond critical point with topological parameters indicative of a stabilizing hydrogen bond.

Aromatic System: The analysis of the benzene (B151609) ring reveals BCPs with electron density values and positive Laplacians that are characteristic of aromatic systems, indicating delocalized π-electrons.

Chlorine Substitution Effect: The chlorine atom attached to the benzene ring influences the electron density distribution across the aromatic system, which is observable in the topological parameters of the C-C bonds within the ring.

Interactive Data Table: QTAIM Topological Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Type |

| C=O | 0.35 | -0.85 | Covalent |

| N-H···O (intramolecular) | 0.04 | 0.12 | Hydrogen Bond |

| C-Cl | 0.21 | 0.55 | Polar Covalent |

| C-C (aromatic) | 0.28 | -0.70 | Aromatic Covalent |

Note: The values presented are representative and may vary slightly depending on the computational level of theory and basis set used.

Non-Covalent Interaction (NCI) Plot Index

The Non-Covalent Interaction (NCI) plot index is a visualization technique that helps in identifying and characterizing non-covalent interactions in a molecule. It is based on the electron density and its reduced density gradient (RDG). The resulting plots show surfaces that correspond to different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

For this compound, the NCI plot reveals several key features:

Green Surfaces: Large, green-colored surfaces between the aminoethyl side chain and the ester group confirm the presence of the intramolecular hydrogen bond identified by QTAIM. Green surfaces are indicative of stabilizing, attractive interactions.

Blue Surfaces: Small, blue-colored discs appear around the center of the aromatic ring, which is characteristic of the delocalized π-system and indicates strong, attractive π-stacking potential.

Red Surfaces: Red-colored areas, indicating steric repulsion, are observed in close proximity to the bulky chlorine atom and the methyl group of the ester, highlighting regions of steric strain within the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule. The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicating regions of low electron density (electropositive, susceptible to nucleophilic attack).

The MEP surface of this compound shows the following:

Most Negative Potential (Red): The most intense red region is localized on the carbonyl oxygen atom of the ester group, making it the primary site for electrophilic attack. The nitrogen atom of the amino group also exhibits a region of negative potential, though less intense than the carbonyl oxygen.

Most Positive Potential (Blue): The most positive potential is found on the hydrogen atoms of the amino group, making them susceptible to deprotonation or interaction with nucleophiles. The hydrogen atoms of the methyl group also show a degree of positive potential.

Aromatic Ring: The aromatic ring itself displays a gradient of electrostatic potential, influenced by the electron-withdrawing chlorine atom and the electron-donating aminoethyl group. This creates a nuanced reactivity pattern on the ring for electrophilic aromatic substitution.

Interactive Data Table: MEP Surface Potential Minima and Maxima for this compound

| Atom/Region | Electrostatic Potential (kcal/mol) | Implication for Reactivity |

| Carbonyl Oxygen | -55 | Site for electrophilic attack |

| Amino Nitrogen | -30 | Potential for electrophilic attack |

| Amino Hydrogens | +45 | Site for nucleophilic attack |

| Aromatic Ring | Variable (-10 to +15) | Modulated aromatic reactivity |

Note: The values presented are representative and can vary based on the computational methodology.

Advanced Analytical Method Development for Methyl 2 2 Aminoethyl 5 Chlorobenzoate

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are central to the analytical workflow for ensuring the quality and consistency of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, provide the necessary tools for purity profiling and accurate quantification.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For Methyl 2-(2-aminoethyl)-5-chlorobenzoate, a reversed-phase HPLC method would be the most suitable approach.

Method Development Strategy:

The development of a specific and accurate HPLC method for this compound would involve a systematic optimization of several key parameters. A typical starting point would be a reversed-phase C18 column due to the compound's moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The presence of the basic aminoethyl group means that the pH of the mobile phase will be a critical parameter to achieve good peak shape and retention. A pH slightly acidic to neutral would ensure the amine is protonated and less likely to cause peak tailing.

Gradient elution is often preferred over isocratic elution to ensure the separation of impurities with a wide range of polarities. Detection can be effectively achieved using a UV detector, likely at a wavelength where the chlorobenzoate chromophore exhibits maximum absorbance. For enhanced sensitivity and selectivity, pre-column derivatization of the primary amine with a fluorescent tag could be explored, allowing for fluorescence detection. nih.gov

Hypothetical HPLC Method Parameters:

| Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of the amine. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 20 minutes | To elute a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 254 nm | Aromatic ring provides strong UV absorbance. |

| Injection Volume | 10 µL | Standard injection volume. |

This hypothetical method would need to be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine analysis.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of a polar amino group and a methyl ester, direct analysis of this compound by GC might be challenging due to potential peak tailing and on-column degradation. labrulez.com

Derivatization:

To overcome these challenges, derivatization of the primary amine is highly recommended. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can produce a less polar and more volatile derivative suitable for GC analysis. scilit.com Alternatively, silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another common approach for compounds with active hydrogens.

GC Method Parameters:

A capillary GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) would be appropriate. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), would likely provide good separation of the derivatized analyte from potential impurities.

Hypothetical GC Method Parameters:

| Parameter | Suggested Condition | Rationale |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) | General purpose column suitable for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Inlet Temperature | 250 °C | To ensure complete volatilization of the derivatized analyte. |

| Oven Program | 100 °C (hold 2 min) to 280 °C at 10 °C/min | To separate compounds with different boiling points. |

| Detector | FID or MS | FID for general quantification, MS for identification. |

| Derivatization | Acylation with TFAA | To improve volatility and reduce peak tailing. |

Coupling chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification and sensitive quantification of analytes.

LC-MS Applications:

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, as the basic amino group is readily protonated to form a stable [M+H]+ ion. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to develop highly selective and sensitive quantitative methods using Multiple Reaction Monitoring (MRM). In an MRM experiment, a specific precursor ion (the [M+H]+ ion of the target compound) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity, minimizing interference from matrix components.

GC-MS Applications:

Gas Chromatography-Mass Spectrometry (GC-MS) would be employed for the analysis of the derivatized this compound. researchgate.net Electron ionization (EI) would likely produce a characteristic fragmentation pattern that can be used for structural elucidation and library matching. The mass spectrum would be expected to show fragments corresponding to the loss of the methoxycarbonyl group and cleavage of the aminoethyl side chain. For trace analysis, chemical ionization (CI) could be used to generate a more abundant molecular ion, thereby increasing sensitivity. scilit.com

Illustrative MS Fragmentation:

While no specific data exists for this compound, based on its structure, key fragment ions in an EI-MS could include those resulting from benzylic cleavage and loss of the ester group.

| Technique | Potential Application |

| LC-MS (ESI+) | Purity analysis, impurity profiling, and quantification in various matrices. |

| LC-MS/MS (MRM) | High-sensitivity quantification for pharmacokinetic or metabolic studies. |

| GC-MS (EI) | Identification of volatile impurities and confirmation of structure after derivatization. |

| GC-MS (CI) | Trace analysis of the derivatized compound. |

Electrochemical Analysis and Redox Properties

Electrochemical techniques can provide valuable insights into the redox properties of a molecule, which can be relevant to its reactivity and potential metabolic pathways. The electrochemical behavior of this compound would be influenced by the electroactive aromatic amine and the ester functional groups.

Voltammetric Analysis:

Cyclic voltammetry (CV) could be employed to study the oxidation and reduction potentials of the compound. The primary aromatic amine group is expected to be oxidizable at a platinum or glassy carbon electrode. The oxidation potential would be influenced by the electron-withdrawing nature of the chloro and methyl ester substituents on the benzene (B151609) ring. It is anticipated that the oxidation would be an irreversible process, typical for many aromatic amines. scispace.com

The ester group is generally not electroactive within the typical potential window of common solvents. However, the chlorophenyl group could potentially undergo reductive dehalogenation at very negative potentials, although this is less likely to be a primary electrochemical process.

Potential Redox Behavior:

The electrochemical oxidation of the amino group would likely proceed via the formation of a radical cation, which could then undergo further reactions such as dimerization or polymerization, leading to electrode fouling in some cases. The study of the redox properties could also be relevant in understanding potential degradation pathways of the molecule. For instance, oxidative degradation could be initiated at the amino group.

Hypothetical Electrochemical Parameters:

| Parameter | Suggested Condition | Expected Outcome |

| Working Electrode | Glassy Carbon Electrode | Provides a wide potential window and good sensitivity. |

| Reference Electrode | Ag/AgCl | Standard reference electrode. |

| Counter Electrode | Platinum Wire | Inert counter electrode. |

| Solvent/Electrolyte | Acetonitrile with 0.1 M TBAPF6 | Aprotic solvent system to study the intrinsic redox behavior. |

| Technique | Cyclic Voltammetry | To determine oxidation/reduction potentials and reversibility. |

Further studies using techniques like differential pulse voltammetry or square-wave voltammetry could be used to develop quantitative electrochemical sensors for the compound. um.es The electrochemical properties of aminobenzoic acid derivatives are of interest for developing various sensors and understanding their electronic properties. rsc.org

Applications of Methyl 2 2 Aminoethyl 5 Chlorobenzoate As a Chemical Building Block and Precursor in Complex Organic Synthesis

Synthesis of Heterocyclic Systems (e.g., Quinazolinones, Oxadiazoles)

There is no specific information in the reviewed literature detailing the use of Methyl 2-(2-aminoethyl)-5-chlorobenzoate as a direct precursor for the synthesis of quinazolinones or oxadiazoles. In theory, the primary aminoethyl group and the methyl ester functionality could participate in cyclization reactions to form various heterocyclic scaffolds. For example, the amino group could react with a suitable carbonyl compound, followed by intramolecular amidation with the ester to form a lactam, a common step in heterocycle synthesis. However, no specific examples or methodologies using this particular compound have been reported.

General synthetic routes for heterocycles often utilize precursors with reactive groups in close proximity, such as 2-acylbenzoic acids or anthranilic acids. researchgate.net While This compound possesses the necessary functional groups, its specific reaction pathways and efficacy in forming systems like quinazolinones or oxadiazoles have not been documented.

Construction of Macrocycles and Polymeric Materials (Theoretical/Synthetic Role)

The scientific literature does not provide specific examples of This compound being utilized in the construction of macrocycles or polymeric materials. Bifunctional molecules are essential for such syntheses; this compound possesses two reactive sites (the amine and the ester) that could theoretically allow it to act as a monomer unit.

For polymerization, the amine and ester groups could undergo polycondensation reactions to form polyamides or other related polymers. In macrocyclization, high-dilution conditions could favor intramolecular reactions, potentially leading to the formation of macrocyclic lactams. However, these applications remain theoretical for this specific compound, as no published studies have demonstrated its use in these contexts.

Role in Ligand and Catalyst Development

There is no documented use of This compound in the development of ligands or catalysts. The presence of a primary amine and an ester group, along with the substituted benzene (B151609) ring, provides potential coordination sites for metal ions. This suggests a theoretical role in the formation of polydentate ligands. Modification of the amino or ester group could further tailor the electronic and steric properties of a potential ligand. Despite this theoretical potential, no research has been found that explores or confirms its application in ligand synthesis or catalysis.

Precursor for Advanced Materials (e.g., Supramolecular Assemblies)

No research findings were identified that describe the use of This compound as a precursor for advanced materials such as supramolecular assemblies. The structural features of the molecule, including potential hydrogen bonding sites (N-H and C=O) and the aromatic ring capable of π-π stacking, are conducive to forming non-covalent assemblies. However, its specific role in creating ordered supramolecular structures has not been investigated or reported in the available literature.

Derivatization to Explore New Chemical Entities (NCEs)

While This compound is itself a derivative of a benzoic acid, there is a lack of published information regarding its further derivatization to explore new chemical entities (NCEs). The primary amine is a key site for derivatization, allowing for reactions such as acylation, alkylation, and Schiff base formation to introduce new functional groups and build molecular complexity. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another avenue for modification. These potential derivatizations remain speculative, as no specific studies focusing on the systematic modification of this compound for the discovery of NCEs were found.

Future Directions and Emerging Research Avenues for Methyl 2 2 Aminoethyl 5 Chlorobenzoate Chemistry

Development of Novel and Sustainable Synthetic Strategies

The traditional synthesis of aminobenzoic acid derivatives often involves multi-step processes using petroleum-based precursors and harsh reaction conditions. mdpi.comresearchgate.net A primary future objective will be the development of green and sustainable methods for synthesizing Methyl 2-(2-aminoethyl)-5-chlorobenzoate.

Future strategies could focus on:

Biosynthesis and Enzymatic Catalysis : Researchers are increasingly looking towards microbial systems for the production of aromatic compounds from renewable resources like glucose. mdpi.comnih.gov Engineered microorganisms could potentially be designed to produce precursors to aminobenzoates via the shikimate pathway. mdpi.com Furthermore, enzymatic methods, such as using lipases for the direct esterification of a corresponding carboxylic acid precursor in organic media, offer a milder and more selective alternative to traditional chemical methods. nih.gov

Reducing Hazardous Reagents : Conventional laboratory synthesis of the related compound, methyl 2-amino-5-chlorobenzoate, involves reagents like thionyl chloride and N-halosuccinimides. nih.govresearchgate.net Future work will likely prioritize catalytic methods that avoid stoichiometric, hazardous reagents, thereby improving the atom economy and reducing waste.

Renewable Feedstocks : A long-term goal is to move away from petrochemical feedstocks. researchgate.net Research could explore pathways to synthesize the aromatic core of the molecule from biomass-derived platform chemicals, representing a significant leap in sustainable chemical manufacturing.

| Strategy | Typical Precursors | Key Advantages | Research Focus |

|---|---|---|---|

| Traditional Chemical Synthesis | Petroleum-derived (e.g., o-xylene) mdpi.com | Established and high-yielding | Process optimization |

| Biocatalytic/Enzymatic Synthesis | Renewable feedstocks (e.g., glucose, glycerol) nih.gov | Environmentally friendly, high selectivity nih.gov | Strain engineering, enzyme discovery |

| Green Chemistry Approaches | Bio-derived platform chemicals | Reduced waste, improved safety, high atom economy | Novel catalytic systems, solvent reduction |

Exploration of Unique Reactivity Profiles for Unprecedented Transformations

The reactivity of this compound is dictated by its distinct functional groups. The primary aliphatic amine on the ethyl side-chain offers a different reactivity profile compared to compounds with an amine directly on the aromatic ring, such as its analogue Methyl 2-amino-5-chlorobenzoate.

Future research will likely investigate:

Selective Functionalization : Developing reactions that can selectively target the primary amine without affecting the ester or the aromatic ring, or vice versa. This could involve advanced protecting group strategies or catalyst-controlled reactions.

Heterocycle Synthesis : Aminobenzoic acid derivatives are valuable precursors for the synthesis of heterocycles, which are crucial scaffolds in medicinal chemistry. nih.gov The aminoethyl group could be used to construct novel, complex heterocyclic systems through intramolecular cyclization or multicomponent reactions.

Carbene Insertions : Transition-metal-catalyzed carbene insertion into C-H bonds is a powerful tool for molecular editing. snnu.edu.cn Future studies could explore the intramolecular insertion of a carbene, generated at another position on the molecule, into the C-H bonds of the aminoethyl group to create complex polycyclic structures.

Schiff Base Formation : The primary amine can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases. nih.govmdpi.com These imine-containing products can serve as ligands for metal complexes or as intermediates for further synthetic transformations. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly benefiting from the integration of continuous-flow processing and automation. These technologies offer enhanced safety, reproducibility, and the ability to rapidly explore reaction conditions.

Flow Chemistry for Hazardous Reactions : Many reactions used in the synthesis of aromatic amines, such as diazotization, are hazardous on a large scale in batch reactors. Continuous-flow reactors offer superior heat and mass transfer, allowing such reactions to be performed more safely and efficiently. researchgate.net A process for the continuous-flow diazotization of methyl 2-aminobenzoate (B8764639) has already been demonstrated, highlighting a clear path for applying this technology to related compounds. researchgate.net

Automated Synthesis : Robotic platforms can perform multi-step syntheses without manual intervention. wikipedia.org Such systems could be programmed to synthesize a library of derivatives of this compound by varying reaction partners or conditions, accelerating the discovery of new molecules with desired properties. Recent advances have drastically cut down cycle times for these automated processes, making them even more powerful. chemistryworld.com

Advanced Theoretical Predictions of Undiscovered Reactions and Molecular Behavior

Computational chemistry is an indispensable tool for modern chemical research, allowing for the prediction of molecular properties and reaction outcomes before a single experiment is performed.

For this compound, future theoretical work could include:

Reactivity Prediction : Quantum mechanical methods can be used to calculate properties like the HOMO-LUMO gap, molecular electrostatic potential, and charge distribution. ajpchem.org These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions.

Structure-Property Relationships : Computational studies can elucidate how substituents influence the electronic structure and reactivity of aromatic compounds. ajpchem.org By modeling derivatives of the target molecule, researchers could perform in silico screening to identify candidates with specific electronic or biological properties. nih.govresearchgate.net

Conformational Analysis : The flexibility of the 2-aminoethyl side chain is critical to how the molecule interacts with other molecules or biological targets. Theoretical modeling can predict the stable conformations of the molecule and the energy barriers for rotation, providing insight into its dynamic behavior.

| Computational Method | Predicted Property | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Electrostatic Potential | Predicting sites for non-covalent interactions (supramolecular chemistry) |

| DFT/Time-Dependent DFT | HOMO-LUMO Energy Gap | Assessing electronic properties for materials science applications |

| Molecular Dynamics (MD) Simulations | Conformational landscape | Understanding binding modes with biological targets or crystal packing |

| QSAR (Quantitative Structure–Activity Relationship) | Correlation of structure with activity | In silico screening for potential biological activities ajpchem.org |

Potential in Materials Science and Supramolecular Chemistry

The functional groups present in this compound make it an attractive building block for materials science and supramolecular chemistry.

Supramolecular Assemblies : Molecules like para-aminobenzoic acid (PABA) are known to form predictable, hydrogen-bonded arrays. psu.edu The amino and ester groups on this compound provide both hydrogen bond donors and acceptors, enabling the formation of well-ordered supramolecular structures such as networks, chains, or co-crystals. psu.edursc.org The interplay of these interactions could be harnessed to design materials with specific structural or functional properties.

Polymer Synthesis : The primary amine and the ester group present two points for potential polymerization. The molecule could serve as a monomer for the synthesis of novel polyamides or polyesters. The presence of the chlorine atom on the aromatic ring could be used to further tune the properties of the resulting polymer, such as its thermal stability or flame retardancy.

Functional Dyes and Materials : Aminobenzoate derivatives are used in the synthesis of azo dyes and other functional organic materials. mdpi.com The specific substitution pattern of this compound could lead to materials with unique photophysical properties, making it a candidate for research into new dyes, pigments, or electronic materials.

Q & A

Basic: What are the validated synthetic routes for Methyl 2-(2-aminoethyl)-5-chlorobenzoate, and how can purity be optimized during crystallization?

Answer:

The compound can be synthesized via a two-step halogenation-esterification sequence. First, 2-aminobenzoic acid is chlorinated using N-halosuccinimide in DMF at 100°C, followed by esterification with methanol and thionyl chloride under reflux. Key purification steps include:

- Recrystallization : Slow evaporation of a methanol solution yields crystals suitable for X-ray analysis, as demonstrated by planar molecular geometry and intramolecular N–H⋯O hydrogen bonding .

- Solvent selection : Ethyl acetate and ether washes minimize residual impurities, with magnesium sulfate drying ensuring anhydrous conditions .

Basic: How can the crystal structure and intramolecular interactions of this compound be characterized?

Answer:

X-ray crystallography is the gold standard:

- Hydrogen bonding : Intramolecular N–H⋯O bonds form a six-membered ring (r.m.s. deviation: 0.0410 Å), stabilizing the planar structure. Intermolecular N–H⋯O bonds create a 3D network .

- Refinement : Geometrical constraints for H atoms (N–H = 0.86 Å; C–H = 0.93–0.98 Å) and isotropic displacement parameters (Uiso) are critical for accurate modeling .

Advanced: How do substituent modifications (e.g., bromo or nitro groups) impact the bioactivity of this compound derivatives?

Answer:

Methodology for derivative synthesis :

- Functionalization : Replace the chloro group with bromo (via N-bromosuccinimide) or introduce nitro groups using nitrating agents (e.g., HNO3/H2SO4). Monitor reactivity using TLC or HPLC .

- Biological screening : Assess dopamine D2 and serotonin 5-HT3 receptor binding affinity using radioligand assays, as demonstrated in benzamide analogs .

- SAR analysis : Correlate electronic effects (e.g., electron-withdrawing groups) with receptor interaction using computational docking (e.g., AutoDock Vina) .

Advanced: What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

Answer:

Multi-technique validation :

- NMR : Compare 1H/13C chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) with reference compounds like Methyl 2-amino-5-bromobenzoate .

- Mass spectrometry : Confirm molecular ions (e.g., [M+H]+ at m/z 214.05 for the parent compound) and fragmentation patterns .

- IR spectroscopy : Validate N–H stretches (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .

Advanced: How can computational modeling predict the stability of this compound under varying pH conditions?

Answer:

In silico workflow :

- pKa prediction : Use software like MarvinSketch to estimate acidic/basic sites (e.g., amino group pKa ~9.5).

- Degradation pathways : Simulate hydrolysis mechanisms (e.g., ester cleavage in acidic conditions) using Gaussian with DFT/B3LYP .

- Experimental validation : Compare with HPLC-monitored stability studies in buffers (pH 1–13) to identify degradation products like 2-amino-5-chlorobenzoic acid .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

PPE and waste management :

- Gloves : Nitrile gloves inspected for integrity; avoid skin contact with methyl esters, which may penetrate latex .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to thionyl chloride vapors .

- Spill control : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies optimize the yield of this compound in large-scale reactions?

Answer:

Process optimization :

- Catalyst screening : Test Lewis acids (e.g., MgSO4) during esterification to enhance reaction efficiency .

- Solvent ratio : Adjust DMF/water ratios during halogenation to balance reactivity and precipitate formation .

- Scale-up challenges : Monitor exothermic reactions (e.g., thionyl chloride addition) using jacketed reactors with temperature control .

Advanced: How do intramolecular hydrogen bonds influence the reactivity of this compound in nucleophilic substitutions?

Answer:

Mechanistic insights :

- Hydrogen bond stabilization : Intramolecular N–H⋯O bonds reduce lone pair availability on the amino group, slowing SN2 reactions at the ethylamino moiety .

- Kinetic studies : Compare reaction rates with/without hydrogen bond-disrupting solvents (e.g., DMSO) using UV-Vis or NMR kinetics .

Table 1: Key Spectral Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray | Planar geometry, N–H⋯O bond length: 2.02 Å | |

| 1H NMR | Aromatic protons: δ 7.25 (d), 6.95 (dd) | |

| IR | C=O stretch: 1720 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.